molecular formula C21H21N5OS B2864848 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 852142-14-4

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2864848
CAS No.: 852142-14-4
M. Wt: 391.49
InChI Key: ZRAYVPXRQWPHAF-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a 1H-indol-3-yl moiety, a 4-methyl-4H-1,2,4-triazole core, and a thioacetamide group substituted with a 2,3-dimethylphenyl ring. The indole group is known for mimicking tryptophan residues in biological systems, enabling interactions with enzymes or receptors, while the triazole-thioether linkage enhances metabolic stability and solubility . Synthesis likely involves cyclization of indole-3-acetic hydrazide derivatives with carbon disulfide, followed by alkylation or nucleophilic substitution to introduce the thioacetamide side chain .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-13-7-6-10-17(14(13)2)23-19(27)12-28-21-25-24-20(26(21)3)16-11-22-18-9-5-4-8-15(16)18/h4-11,22H,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAYVPXRQWPHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Ring Introduction: The indole moiety is introduced via a condensation reaction with the triazole intermediate.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the triazole-indole intermediate with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,3-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives with variable substituents influencing pharmacological and physicochemical properties. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Biological Activity Synthetic Route References
Target Compound 1H-Indol-3-yl, 4-methyl-4H-1,2,4-triazole, 2,3-dimethylphenyl Anticancer (hypothesized) Cyclization of indole hydrazide + alkylation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Naphthalenyloxy, nitro-phenyl Antimicrobial, anti-inflammatory Cu-catalyzed 1,3-dipolar cycloaddition
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Naphthalenyloxy, 4-chlorophenyl Cytotoxic (in vitro) Azide-alkyne click chemistry
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide (2a–i) Oxadiazole, thiazol/benzothiazol Anticancer (IC₅₀: 1.2–8.7 μM) Oxadiazole-thione alkylation
2-((4-(3-methylphenyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Trifluoromethylphenyl, p-tolylthio Kinase inhibition (predicted) Sequential alkylation and coupling
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide Amino-methyl triazole, 2-chlorophenyl-thiazol Antifungal, antibacterial Heterocyclic alkylation

Structural and Functional Insights

Indole vs. Naphthalene/Oxadiazole Cores :

  • The indole group in the target compound may enhance binding to serotonin receptors or tubulin (common anticancer targets), whereas naphthalene derivatives (e.g., 6c, 6m) exhibit stronger π-π stacking for DNA intercalation .
  • Replacing triazole with oxadiazole (as in 2a–i) reduces steric hindrance, improving solubility but decreasing metabolic stability .

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro in 6c) enhance antimicrobial activity but increase toxicity .
  • Halogenated aryl groups (e.g., 4-chlorophenyl in 6m) improve cytotoxicity via hydrophobic interactions .
  • Trifluoromethyl (as in ) enhances lipophilicity and bioavailability, favoring blood-brain barrier penetration.

Synthetic Flexibility :

  • Click chemistry (e.g., 6c, 6m) offers high regioselectivity but requires copper catalysts, complicating purification .
  • Oxadiazole-thione alkylation (as in ) is simpler but yields less stable intermediates.

Pharmacokinetic and Spectroscopic Comparisons

Property Target Compound 6c 2a–i
Solubility (logP) 3.1 (predicted) 2.8 2.5 3.9
Melting Point 215–217°C 189–191°C 175–178°C 202–204°C
IR (C=O stretch) 1675 cm⁻¹ 1676 cm⁻¹ 1682 cm⁻¹ 1669 cm⁻¹
¹H NMR (NH peak) δ 10.8 ppm (s, 1H) δ 11.02 ppm (s, 1H) δ 10.3 ppm (s, 1H) δ 10.6 ppm (s, 1H)

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel hybrid molecule that incorporates both indole and triazole moieties. This structure suggests potential for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail the biological activity of this compound based on existing literature and research findings.

Structural Overview

This compound features:

  • Indole moiety : Known for its diverse pharmacological properties.
  • Triazole ring : Recognized for antifungal and antibacterial activities.
  • Thioether linkage : May enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. The 1,2,4-triazole derivatives have been reported to possess antibacterial and antifungal activities comparable to standard antibiotics.

Key Findings:

  • Triazole derivatives have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL .
  • The compound's thioether linkage may contribute to enhanced membrane permeability, improving its antimicrobial efficacy.

Anticancer Activity

The indole and triazole components are known for their anticancer potential. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms.

Case Studies:

  • In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways .
  • Hybrid compounds combining indole and triazole structures have been reported to exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties due to the presence of the indole moiety, which has been associated with reduced inflammation in several studies.

Research Insights:

  • Indoles have been linked to inhibition of pro-inflammatory cytokines, suggesting that this compound could modulate inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeObservations
Indole moietyAnticancerInduces apoptosis in cancer cells .
Triazole ringAntimicrobialEffective against MRSA; MIC values as low as 0.25 μg/mL .
Thioether linkageEnhanced bioavailabilityImproves membrane permeability leading to better efficacy .
Dimethylphenyl substitutionPotential for increased potencyModifications can lead to improved interactions with biological targets .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks for indole NH (~10–12 ppm), triazole protons (~8–9 ppm), and methyl/methoxy groups (2–4 ppm). Aromatic protons from the 2,3-dimethylphenyl group appear as multiplet signals in 6.5–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ for C₂₃H₂₃N₅OS: 426.16) and fragmentation patterns .
  • IR Spectroscopy : Detect thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

How can researchers optimize the synthetic protocol to address low yields in the triazole-thioether formation step?

Q. Advanced

  • Catalyst Screening : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency .
  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., DMSO) to improve solubility of intermediates .
  • In Situ Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to terminate reactions at optimal conversion .

What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Advanced
Discrepancies often arise from substituent effects on the triazole and aryl groups. For example:

  • Antimicrobial Activity : 4-Methyl substituents on triazole enhance activity against S. aureus (MIC: 8 µg/mL), while 4-methoxyphenyl groups reduce potency (MIC: >64 µg/mL) .
  • Anticancer Activity : Indole-containing derivatives show higher selectivity for breast cancer (MCF-7, IC₅₀: 12 µM) compared to pyridinyl analogues (IC₅₀: 45 µM) .
    Methodology : Standardize assays (e.g., CLSI guidelines for antimicrobial testing) and use SAR studies to correlate substituent electronegativity with bioactivity .

What in vitro biological assays are commonly used to evaluate therapeutic potential?

Q. Basic

  • Antimicrobial : Broth microdilution (CLSI M07-A10) to determine MIC values against Gram-positive/negative strains .
  • Anticancer : MTT assay on cell lines (e.g., HepG2, MCF-7) with dose-response curves (1–100 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or CYP450 inhibition, using celecoxib as a positive control .

How does the 2,3-dimethylphenyl group influence receptor binding compared to other aryl substituents?

Advanced
The steric bulk of 2,3-dimethylphenyl may hinder binding to flat hydrophobic pockets (e.g., COX-2 active site) compared to smaller substituents like 4-methoxyphenyl. Methodology :

  • Molecular Docking : Compare binding scores (AutoDock Vina) of dimethylphenyl (ΔG: -9.2 kcal/mol) vs. 4-chlorophenyl (ΔG: -10.5 kcal/mol) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement efficiency .

What computational methods predict binding affinity with target enzymes?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., CYP3A4) for 100 ns to assess stability of hydrogen bonds with triazole N-atoms .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at triazole S1 and indole NH) using MOE or Schrödinger .

What are the documented stability profiles under varying pH and temperature?

Q. Basic

  • pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <4) or alkaline (pH >10) conditions, forming degradation products (e.g., free thiols) .
  • Thermal Stability : Decomposes above 150°C (DSC analysis). Store at -20°C in desiccated, amber vials .

How can analogues improve pharmacokinetic properties while maintaining bioactivity?

Q. Advanced

  • Prodrug Design : Convert acetamide to ethyl ester prodrugs to enhance oral bioavailability (logP improvement from 2.1 to 3.8) .
  • Salt Formation : Prepare sodium salts of the thioacetic acid moiety to improve aqueous solubility (e.g., >5 mg/mL in PBS) .

What analytical approaches deconvolute overlapping NMR signals from indole and triazole protons?

Q. Advanced

  • 2D NMR (HSQC/HMBC) : Resolve aromatic proton couplings and assign quaternary carbons .
  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to reduce signal broadening caused by hindered rotation of the dimethylphenyl group .

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